1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea
Description
The compound 1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea features a urea scaffold with three distinct substituents:
- A 3-chlorophenyl group (electron-withdrawing chlorine at the meta position).
- A 2,4-dimethoxyphenyl group (electron-donating methoxy groups at ortho and para positions).
- A triazolo[4,3-a]azepine moiety fused with a methyl group.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3/c1-31-18-10-11-19(20(14-18)32-2)29(23(30)25-17-8-6-7-16(24)13-17)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXFOKFSHNJZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy against different biological targets.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research on this compound indicates a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The presence of the triazole and azepine moieties contributes to its diverse pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with triazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Anticancer Properties
The anticancer properties of compounds related to this structure have been extensively studied. For example, triazole derivatives have shown cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes involved in DNA synthesis and repair.
- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells by activating caspase pathways.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, it was found that those containing the triazole moiety demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that indicate strong antibacterial potential .
Study 2: Anticancer Activity
A research project focused on the anticancer effects of compounds similar to the target molecule revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of substituent groups in modulating biological activity .
Data Table: Biological Activities Summary
Scientific Research Applications
Biological Activities
The compound has been studied for its potential in several areas:
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance:
- Compounds with triazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL.
Anticancer Properties
The anticancer effects of compounds related to this structure have been extensively studied:
- Triazole derivatives have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of triazole-containing compounds. It was found that these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values indicating strong antibacterial potential.
Study 2: Anticancer Activity
Another research project focused on the anticancer effects of similar compounds revealed selective toxicity towards cancer cells while sparing normal cells. This study highlighted the importance of substituent groups in modulating biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo[4,3-a]Azepine-Containing Analogs
1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea ()
- Structural Differences :
- Replaces the 2,4-dimethoxyphenyl group with a 3-methylphenyl group.
- Substitutes the 3-chlorophenyl with a 3-chloro-4-methoxyphenyl group.
- The additional methoxy group at the 4-position may enhance hydrogen bonding but reduce metabolic stability .
3-(2-Methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea ()
- Structural Differences :
- Contains a 2-methoxyphenyl and 4-methylphenyl instead of the target’s 2,4-dimethoxyphenyl and 3-chlorophenyl.
- Impact :
Carbazole and Pyridinone Analogs
1-(3-Chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea ()
- Structural Differences :
- Replaces the triazolo-azepine with a carbazole ring.
- Impact :
1-(3-Chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridin-2-yl)urea ()
- Structural Differences: Substitutes the triazolo-azepine with a tetrahydropyridinone ring.
- Molecular weight (280.71 g/mol) suggests faster metabolic clearance compared to the target compound .
Halogenated and Thioether Derivatives
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n, )
- Structural Differences :
- Incorporates a trifluoromethyl group and thioether-linked pyridine .
- Impact :
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (A5, )
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs due to incomplete data.
Research Findings and Implications
- Triazolo-azepine analogs () demonstrate superior kinase inhibition due to rigid ring systems but face challenges in solubility .
- Carbazole derivatives () show promise in DNA-targeted therapies but lack specificity for enzyme inhibition .
- Halogenated compounds () exhibit enhanced metabolic stability but may require structural optimization to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
